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Cat. No.: B092448 Get Quote

Introduction
2,4-Dibromo-6-nitrophenol is a key chemical intermediate in the synthesis of various organic

compounds, including pharmaceuticals and dyes. Its rigid chemical structure, characterized by

a substituted benzene ring, gives rise to distinct spectroscopic signatures. A thorough

understanding of its spectral properties is paramount for researchers, scientists, and

professionals in drug development for quality control, reaction monitoring, and structural

confirmation. This in-depth technical guide provides a comprehensive analysis of the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4-dibromo-
6-nitrophenol, offering insights into its molecular characteristics.

Molecular Structure
The structural framework of 2,4-dibromo-6-nitrophenol, with the IUPAC name 2,4-dibromo-6-
nitrophenol and CAS number 15969-09-2, forms the basis for the interpretation of its

spectroscopic data.[1] The numbering of the carbon and hydrogen atoms on the phenyl ring is

crucial for the assignment of NMR signals.

Caption: Molecular structure of 2,4-dibromo-6-nitrophenol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2,4-dibromo-6-nitrophenol, both ¹H and ¹³C NMR provide valuable structural
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information.

Methodology: NMR Analysis
A typical experimental setup for acquiring NMR spectra of 2,4-dibromo-6-nitrophenol would

involve dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. The

choice of solvent can influence the chemical shifts, particularly for the labile phenolic proton.

NMR Sample Preparation and Analysis Workflow
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Caption: General workflow for NMR analysis.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2,4-dibromo-6-nitrophenol is expected to show signals for the

aromatic protons and the phenolic hydroxyl proton. Due to the limited availability of

experimental data in public databases, predicted chemical shifts are provided below. These

predictions are based on computational algorithms that are generally reliable for aromatic

systems.

Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J)

H-3 8.3 - 8.5 Doublet ~2.5 Hz

H-5 8.0 - 8.2 Doublet ~2.5 Hz

-OH 10.0 - 11.0 Singlet (broad) -
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Interpretation of ¹H NMR Spectrum:

Aromatic Protons: The two aromatic protons, H-3 and H-5, are expected to appear as

doublets due to coupling with each other (meta-coupling, ⁴JHH). The electron-withdrawing

effects of the nitro group and the bromine atoms deshield these protons, causing them to

resonate at a relatively high chemical shift (downfield). The proton ortho to the nitro group

(H-5) is typically more deshielded than the proton meta to it (H-3).

Hydroxyl Proton: The phenolic hydroxyl proton is expected to be a broad singlet at a

significantly downfield chemical shift. Its exact position and broadness are highly dependent

on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectral Data
The source for experimental ¹³C NMR data is cited as a publication by A. E. Sopchik and C. A.

Kingsbury in the Journal of the Chemical Society, Perkin Transactions 2 from 1979.[1] Due to

the difficulty in accessing this specific historical data, predicted chemical shifts are presented

below.

Carbon Predicted Chemical Shift (ppm)

C-1 (-OH) 150 - 155

C-2 (-Br) 110 - 115

C-3 (-H) 130 - 135

C-4 (-Br) 115 - 120

C-5 (-H) 125 - 130

C-6 (-NO₂) 140 - 145

Interpretation of ¹³C NMR Spectrum:

Substituent Effects: The chemical shifts of the carbon atoms are influenced by the electronic

effects of the substituents. The carbon atom attached to the hydroxyl group (C-1) is expected

to be significantly deshielded. The carbon atoms bearing the bromine atoms (C-2 and C-4)

will also be influenced by the halogen's electronegativity and its heavy atom effect. The
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carbon attached to the strongly electron-withdrawing nitro group (C-6) will be deshielded.

The carbons bearing hydrogen atoms (C-3 and C-5) will have chemical shifts that are

influenced by the cumulative effects of the surrounding substituents.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. For 2,4-dibromo-6-nitrophenol, the IR spectrum will be characterized by

absorptions corresponding to the O-H, N-O, C-Br, and aromatic C-H and C=C bonds.

Methodology: FT-IR Analysis
The standard method for obtaining an IR spectrum of a solid sample like 2,4-dibromo-6-
nitrophenol is using the potassium bromide (KBr) pellet technique or Attenuated Total

Reflectance (ATR). The sample is finely ground with KBr powder and pressed into a thin,

transparent disk for analysis. ATR offers the advantage of minimal sample preparation. The

data presented here is based on characteristic vibrational frequencies for substituted

nitrophenols, as a readily available experimental solid-state spectrum with a detailed peak list is

not publicly accessible. A vapor phase IR spectrum is available, though less commonly used for

routine analysis.[1]

Vibrational Mode Characteristic Frequency Range (cm⁻¹)

O-H stretch (phenolic) 3200 - 3600 (broad)

Aromatic C-H stretch 3000 - 3100

Asymmetric NO₂ stretch 1520 - 1560

Symmetric NO₂ stretch 1340 - 1380

Aromatic C=C stretch 1450 - 1600

C-O stretch (phenolic) 1180 - 1260

C-Br stretch 500 - 650

Interpretation of IR Spectrum:
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O-H Region: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the

hydroxyl group involved in hydrogen bonding.

Nitro Group: Two strong absorption bands are expected for the nitro group: an asymmetric

stretch typically between 1520 and 1560 cm⁻¹ and a symmetric stretch between 1340 and

1380 cm⁻¹. These are highly characteristic and confirm the presence of the nitro functionality.

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the

characteristic aromatic ring skeletal vibrations (C=C stretching) are observed in the 1450-

1600 cm⁻¹ region.

C-Br Bonds: The carbon-bromine stretching vibrations are expected to appear in the

fingerprint region of the spectrum, typically between 500 and 650 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and fragmentation pattern of a molecule, which aids in its structural

elucidation.

Methodology: Mass Spectrometry Analysis
The mass spectrum of 2,4-dibromo-6-nitrophenol is typically obtained using a gas

chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The

volatile compound is separated on a GC column and then introduced into the ion source of the

mass spectrometer, where it is bombarded with high-energy electrons.

Mass Spectral Data and Fragmentation Analysis
The mass spectrum of 2,4-dibromo-6-nitrophenol is available from the NIST Mass

Spectrometry Data Center.[1] The molecular ion region is of particular importance due to the

presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in

approximately a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion

and any bromine-containing fragments.
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m/z Proposed Fragment Interpretation

295/297/299

[C₆H₃⁷⁹Br₂NO₃]⁺ /

[C₆H₃⁷⁹Br⁸¹BrNO₃]⁺ /

[C₆H₃⁸¹Br₂NO₃]⁺

Molecular ion (M⁺) peak

cluster with a characteristic

~1:2:1 intensity ratio,

confirming the presence of two

bromine atoms.

249/251/253

[C₆H₃⁷⁹Br₂O₂]⁺ /

[C₆H₃⁷⁹Br⁸¹BrO₂]⁺ /

[C₆H₃⁸¹Br₂O₂]⁺

Loss of NO from the molecular

ion.

221/223/225

[C₅H₃⁷⁹Br₂O]⁺ /

[C₅H₃⁷⁹Br⁸¹BrO]⁺ /

[C₅H₃⁸¹Br₂O]⁺

Loss of NO and subsequent

loss of CO.

142/144 [C₅H₃⁷⁹Br]⁺ / [C₅H₃⁸¹Br]⁺
Loss of a bromine radical and

CO from a fragment.

63 [C₅H₃]⁺
Loss of both bromine atoms

and other functional groups.

Proposed Fragmentation Pathway:
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Proposed Mass Spectral Fragmentation of 2,4-Dibromo-6-nitrophenol

M+ (m/z 295/297/299)
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-NO
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-Br

m/z 63

-Br, -HCN
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Caption: A simplified proposed fragmentation pathway for 2,4-dibromo-6-nitrophenol.

The fragmentation is initiated by the ionization of the molecule. The molecular ion can then

undergo a series of fragmentation reactions, with the loss of small, stable neutral molecules like

nitric oxide (NO) and carbon monoxide (CO) being common pathways for nitrophenols.

Subsequent loss of the bromine atoms leads to the smaller observed fragments. The

characteristic isotopic patterns for fragments containing one or two bromine atoms are key to

identifying these species in the mass spectrum.

Conclusion
The spectroscopic data of 2,4-dibromo-6-nitrophenol provides a detailed fingerprint of its

molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR

spectroscopy confirms the presence of key functional groups, and mass spectrometry reveals
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the molecular weight and characteristic fragmentation patterns. This comprehensive guide

serves as a valuable resource for scientists and researchers, enabling confident identification

and characterization of this important chemical compound in various applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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